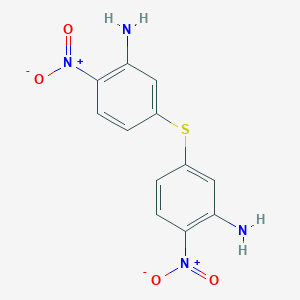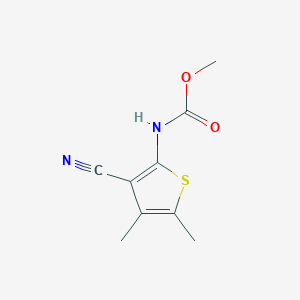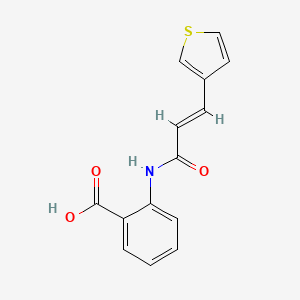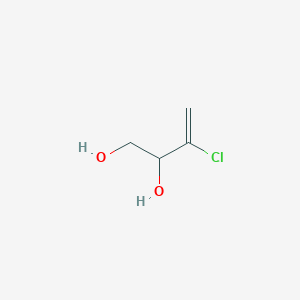
3-Chloro-3-butene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-butene-1,2-diol: is an organic compound with the molecular formula C4H7ClO2 It is a chlorinated derivative of butene diol and is characterized by the presence of both hydroxyl and chlorine functional groups
準備方法
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-3-butene-1,2-diol can undergo oxidation reactions to form various products.
Reduction: The compound can be reduced to form butene diol by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Peroxycarboxylic acids, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Epoxides: Formed through oxidation.
Diols: Formed through both oxidation and reduction.
Substituted Butene Diols: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 3-Chloro-3-butene-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to understand the reactivity and interaction of chlorinated diols with biological molecules.
Industry:
作用機序
Mechanism: The mechanism by which 3-Chloro-3-butene-1,2-diol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The presence of both hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and oxidation .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom can be targeted by nucleophiles, leading to the formation of substituted products.
Oxidation Pathways: The double bond in the butene moiety can be oxidized to form epoxides or diols, which can further react to form more complex structures.
類似化合物との比較
3-Chloro-1-butene: Similar in structure but lacks the hydroxyl groups.
1-Chloro-3-methyl-2-butene: Contains a methyl group instead of a hydroxyl group.
Uniqueness:
Reactivity: The presence of both hydroxyl and chlorine groups in 3-Chloro-3-butene-1,2-diol makes it more reactive compared to similar compounds that lack these functional groups.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C4H7ClO2 |
|---|---|
分子量 |
122.55 g/mol |
IUPAC名 |
3-chlorobut-3-ene-1,2-diol |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2 |
InChIキー |
ZTOTWUUYCJZIJQ-UHFFFAOYSA-N |
正規SMILES |
C=C(C(CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


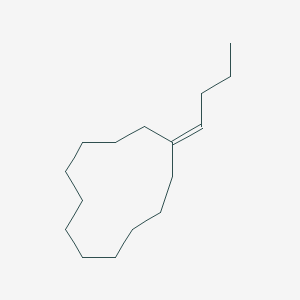
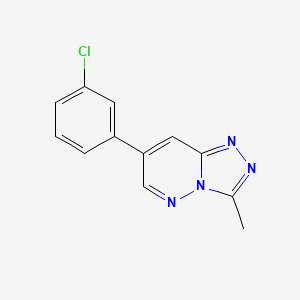

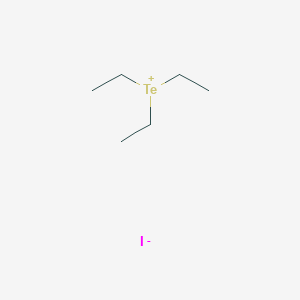
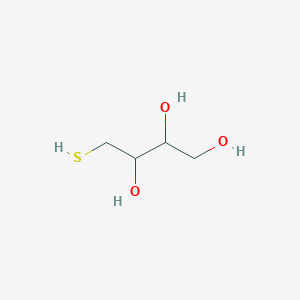
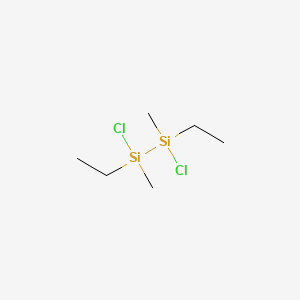


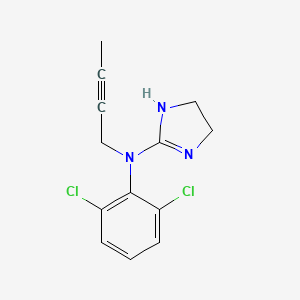
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
